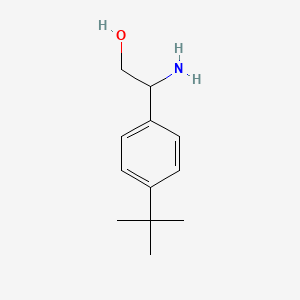
(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrazolone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the Pyrazolone Core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of the pyrazolone derivative with an appropriate hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups and the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone N-oxides, while reduction may produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through various bioassays and in vitro studies.
Medicine
In medicine, the compound or its derivatives may be investigated for potential therapeutic applications. For example, pyrazolone derivatives are known for their analgesic and anti-inflammatory properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one depends on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
1,3-diphenyl-1H-pyrazol-5(4H)-one: A simpler pyrazolone derivative with similar structural features.
4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-1H-pyrazol-3(2H)-one: A compound with a similar hydrazone linkage.
1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: A related pyrazolone derivative with different substitution patterns.
Uniqueness
The uniqueness of (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one lies in its complex structure, which includes multiple phenyl groups and a hydrazone linkage. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1,5-dimethyl-4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-18-22(26(34)32(30(18)2)21-16-10-5-11-17-21)27-28-24-23(19-12-6-3-7-13-19)29-31(25(24)33)20-14-8-4-9-15-20/h3-17,29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEGDLIGIUYZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)


![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)
![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)




